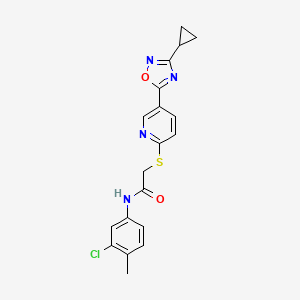

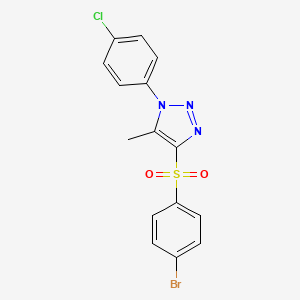

N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

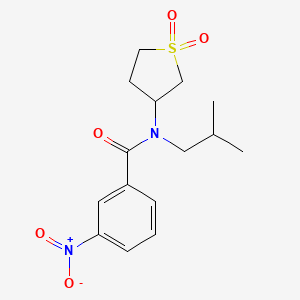

N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine, also known as EFMT, is a small molecule that has been studied for its potential medicinal applications. It is an aromatic amine that has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-depressants. EFMT has also been investigated for its ability to modulate the activity of certain enzymes, proteins, and receptors.

Scientific Research Applications

Antimicrobial Activities

N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine, as a derivative of thiazole, shows potential in the field of antimicrobial research. Studies have explored the synthesis of thiazole derivatives and their efficacy against various bacterial and fungal isolates. For instance, research by Wardkhan et al. (2008) delved into synthesizing thiazoles and their fused derivatives, testing their antimicrobial activities against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Anticancer Research

Thiazole derivatives also exhibit promising applications in anticancer research. A study by Yakantham et al. (2019) focused on the design, synthesis, and evaluation of thiazol-4-amine derivatives for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).

Photovoltaic Applications

In the realm of materials science, particularly in photovoltaics, thiazole derivatives are being explored for their potential in enhancing the efficiency of photovoltaic cells. Research by Chen et al. (2012) demonstrated the use of conjugated polymers with thiazole units to improve the performance of organic photovoltaic cells (Chen et al., 2012).

Quantum Theory Analysis

Furthermore, studies like that of El-Emam et al. (2020) provide insights into the nature of noncovalent interactions in N-substituted thiadiazole derivatives using crystallographic and quantum theory atoms-in-molecules (QTAIM) analysis. Such research offers valuable information on the molecular interactions and stability of these compounds (El-Emam et al., 2020).

Fluorescence and Sensor Technology

Additionally, the thiazole derivatives have been utilized in the development of fluorescent sensors for detecting various compounds. Gao et al. (2016) developed a fluorescent sensor based on aggregation-induced emission properties for detecting amine vapors, demonstrating the potential of thiazole derivatives in sensor technology (Gao et al., 2016).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-3-22-15-7-5-14(6-8-15)20-18-21-17(11-23-18)13-4-9-16(19)12(2)10-13/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENMACGAMSIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)